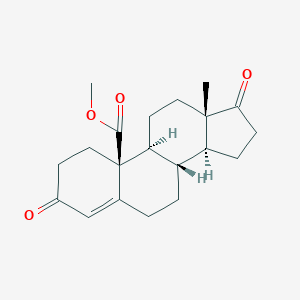

D-Galactosamine pentaacetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of D-galactosamine derivatives, including pentaacetate, is a crucial area of research due to their applications in studying cellular processes and developing therapeutic agents. One methodology involves chemical differentiation of amino and hydroxyl groups on D-galactosamine, allowing for the creation of analogs like D-galactosamine-4-phosphate, which show biological activity (Sano, Ikeda, & Achiwa, 1993). Another approach utilizes aza-Wacker cyclization for assembling protected D-galactosamine synthons, offering a template for creating various 2-amino-2-deoxyhexoses with complex protection patterns (Paul, Mague, & Sathyamoorthi, 2023).

Applications De Recherche Scientifique

Hepatoprotective Effects : Penta-acetyl geniposide has been shown to protect against acute liver injury induced by D-galactosamine in mice through an antioxidative mechanism, suggesting its potential as a hepato-protective agent (Zhang et al., 2013). Ellagic acid treatment before and after d-galactosamine intoxication can protect kidney tissues from damage in rats (Ayhancı et al., 2016).

Metabolic Pathway Utilization : D-galactosamine is primarily utilized by the galactose metabolism pathway in rat liver, producing compounds like galactosamine 1-phosphate, sialic acid, UDP-glucosamine, and UDP-N-acetylgalactosamine (Maley et al., 1968).

Oxidative Stress and Liver Injury : D-galactosamine induces severe oxidative stress in the liver, leading to extensive necrosis by activating caspase-3 and releasing lipid hydroperoxides (Sun et al., 2003). N-acetylcysteine, coenzyme Q10, and MnTBAP supplementation can prevent mitochondrial dysfunction and cell death in d-galactosamine-treated hepatocytes (González et al., 2009).

Modulation of Hepatic Sensitivity and Injury : The widely used D-galactosamine/LPS model may not accurately represent human septic shock. Inhibitors of the ICE caspase family can potentially prevent or overcome liver injury during sepsis, ischemia-reperfusion, or severe hepatitis (Mignon et al., 1999).

Protective Natural Extracts : Methanolic extract of Oldenlandia herbacea shows significant hepatoprotective activity against D-galactosamine-induced liver damage, suggesting its potential as a treatment for liver disorders (Pandian et al., 2013).

Role in Endotoxin Sensitization : Galactosamine-induced sensitization to lipopolysaccharide is related to early metabolic effects of the amino sugar in hepatocytes, rather than its hepatotoxic activity (Galanos et al., 1979).

Mécanisme D'action

Target of Action

The primary targets of D-Galactosamine pentaacetate are yet to be definitively identified. The compound is used in various biochemical reactions and as a reagent in biomedical research

Biochemical Pathways

D-Galactosamine pentaacetate is involved in the degradation of carbohydrates such as galactitol, D-tagatose, D-galactosamine, and N-acetyl-galactosamine . These pathways share several intermediates and are metabolized by closely related or even identical catabolic enzymes .

Pharmacokinetics

It is known that the compound is a white crystalline solid that is stable at room temperature .

Result of Action

It is used as a reagent in biomedical research

Action Environment

The action, efficacy, and stability of D-Galactosamine pentaacetate can be influenced by environmental factors. It is known to be stable at room temperature . The compound should be stored in a dry, cool, well-ventilated place, away from fire and flammable materials . It should be handled and stored carefully, with appropriate protective equipment to avoid skin contact and inhalation .

Safety and Hazards

In case of skin contact with D-Galactosamine pentaacetate, it is recommended to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Relevant Papers Several papers have been cited in the information provided, including those available on Sigma-Aldrich and Chemsrc . These papers provide more detailed information on the properties and uses of D-Galactosamine pentaacetate.

Propriétés

IUPAC Name |

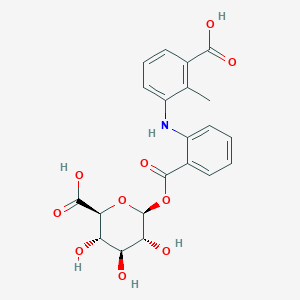

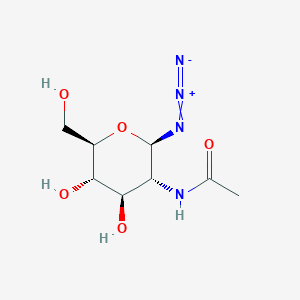

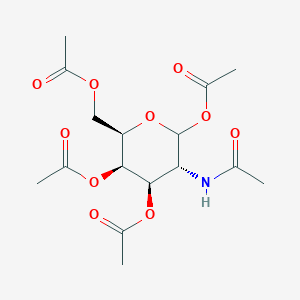

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.